molecular formula C13H15NOS B13825566 3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-thione

3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-thione

Katalognummer: B13825566
Molekulargewicht: 233.33 g/mol
InChI-Schlüssel: GEKZJJVLNNWBAD-BENRWUELSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-thione is a compound that features a pyrrolidine ring, a phenyl group, and a thione group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-thione typically involves the reaction of a phenyl-substituted propenone with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-thione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one: Similar structure but lacks the thione group.

    3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-one: Similar structure but with a carbonyl group instead of a thione group.

Uniqueness

3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Eigenschaften

Molekularformel

C13H15NOS

Molekulargewicht

233.33 g/mol

IUPAC-Name

(Z)-3-hydroxy-3-phenyl-1-pyrrolidin-1-ylprop-2-ene-1-thione

InChI

InChI=1S/C13H15NOS/c15-12(11-6-2-1-3-7-11)10-13(16)14-8-4-5-9-14/h1-3,6-7,10,15H,4-5,8-9H2/b12-10-

InChI-Schlüssel

GEKZJJVLNNWBAD-BENRWUELSA-N

Isomerische SMILES

C1CCN(C1)C(=S)/C=C(/C2=CC=CC=C2)\O

Kanonische SMILES

C1CCN(C1)C(=S)C=C(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.